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molecular formula C13H11N3O2 B8772239 N-(furan-2-ylmethyl)-1H-benzimidazole-5-carboxamide

N-(furan-2-ylmethyl)-1H-benzimidazole-5-carboxamide

Cat. No. B8772239
M. Wt: 241.24 g/mol
InChI Key: JVKRVIOPCBEUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394799B2

Procedure details

To solution of 2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid (22.2 mg, 0.07 mmol), furfuryl amine (10.7 mg, 0.11 mmol, 0.01 ml), EDC (21.1 mg, 0.11 mmol) and HOBt (14.9 mg, 0.11 mmol) in DMF 3.0 mL was added DIPEA (14.2 mg, 0.11 mmol, 0.02 ml). After stirring at room temperature, the mixture was partitioned between ethyl acetate and 10% HCl. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by Prep-TLC (n-Hexane:EtoAc:MeOH=6:3:1) to give 2-2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid (furan-2-ylmethyl)-amide as a white solid (14.7 mg, yield: 37.92%).
Name
2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid
Quantity
22.2 mg
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
14.9 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.02 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C=CC=1OC[C:6]1[NH:7][C:8]2[CH:14]=[C:13]([C:15]([OH:17])=O)[CH:12]=[CH:11][C:9]=2[N:10]=1.[CH2:23]([NH2:29])[C:24]1[O:28][CH:27]=[CH:26][CH:25]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(CC1C=C(CN(C)C)C(O)=C(CN(C)C)C=1)C>[O:28]1[CH:27]=[CH:26][CH:25]=[C:24]1[CH2:23][NH:29][C:15]([C:13]1[CH:12]=[CH:11][C:9]2[N:10]=[CH:6][NH:7][C:8]=2[CH:14]=1)=[O:17]

Inputs

Step One
Name
2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid
Quantity
22.2 mg
Type
reactant
Smiles
ClC1=C(OCC=2NC3=C(N2)C=CC(=C3)C(=O)O)C=CC(=C1)Cl
Step Two
Name
Quantity
0.01 mL
Type
reactant
Smiles
C(C1=CC=CO1)N
Step Three
Name
Quantity
21.1 mg
Type
reactant
Smiles
C(CCl)Cl
Step Four
Name
Quantity
14.9 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
0.02 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and 10% HCl
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4 anh)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Prep-TLC (n-Hexane:EtoAc:MeOH=6:3:1)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CNC(=O)C1=CC2=C(N=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 mg
YIELD: PERCENTYIELD 37.92%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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